molecular formula C16H14N4OS B5798000 N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE

N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE

Cat. No.: B5798000
M. Wt: 310.4 g/mol
InChI Key: FOMYYAFFHACMKB-UHFFFAOYSA-N
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Description

N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE is a complex organic compound that features a pyridine ring, a thiazole ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using mild reaction conditions and avoiding heavy metals, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[(PYRIDIN-2-YL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)ACETAMIDE is unique due to its specific combination of a pyridine ring, a thiazole ring, and an acetamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11(21)18-13-7-5-12(6-8-13)14-10-22-16(19-14)20-15-4-2-3-9-17-15/h2-10H,1H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMYYAFFHACMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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